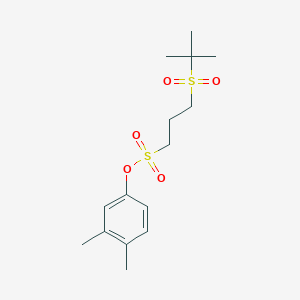![molecular formula C16H20N4O2S B6982771 (1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B6982771.png)
(1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[221]heptane is a complex organic molecule featuring a bicyclic structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Diazabicycloheptane Core: This step often begins with the cyclization of a suitable amino acid derivative, such as trans-4-hydroxy-L-proline, under basic conditions to form the bicyclic core.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the diazabicycloheptane core.
Attachment of the Pyrazole Moiety: The pyrazole ring is typically introduced through a condensation reaction involving a hydrazine derivative and a diketone.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to improve efficiency and scalability .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: The benzyl and pyrazole groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group typically yields sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学研究应用
Chemistry
In chemistry, (1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane is used as a chiral ligand in asymmetric synthesis. Its rigid bicyclic structure provides a stable framework for inducing chirality in catalytic reactions .
Biology
Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of neurological disorders .
Industry
Industrially, the compound can be used in the synthesis of complex organic molecules. Its role as a chiral catalyst makes it valuable in the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry .
作用机制
The mechanism of action of (1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: The parent compound without the benzyl and pyrazole groups.
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: Lacks the pyrazole and sulfonyl groups.
(1S,4S)-2-(2-Methylpyrazol-3-yl)-2,5-diazabicyclo[2.2.1]heptane: Lacks the benzyl and sulfonyl groups.
Uniqueness
The uniqueness of (1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzyl and pyrazole groups enhances its ability to interact with a wide range of molecular targets, making it more versatile compared to its simpler analogs .
属性
IUPAC Name |
(1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-18-16(7-8-17-18)23(21,22)20-12-14-9-15(20)11-19(14)10-13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPLQJARPLYSFD-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)N2CC3CC2CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)S(=O)(=O)N2C[C@@H]3C[C@H]2CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[5-(2-ethyloxan-4-yl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B6982691.png)
![5-[5-(2-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B6982698.png)
![[2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-fluorophenyl]methanol](/img/structure/B6982702.png)

![N-[(3-bromo-1-methylindol-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine](/img/structure/B6982722.png)
![3-[(3-Bromo-1-methylindol-2-yl)methylamino]propan-1-ol](/img/structure/B6982726.png)
![3-methyl-5-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]-5-oxopentanoic acid](/img/structure/B6982730.png)
![4-[(3-Bromo-1-methylindol-2-yl)methylamino]cyclohexan-1-ol](/img/structure/B6982749.png)
![Methyl 5-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylate](/img/structure/B6982753.png)
![Methyl 5-[[4-(ethylcarbamoyl)anilino]methyl]-1-methylpyrrole-2-carboxylate](/img/structure/B6982758.png)
![(1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B6982761.png)
![4-[[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B6982776.png)
![methyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6982782.png)
![(1S,4S)-2-benzyl-5-(1,2-dimethylimidazol-4-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B6982802.png)
